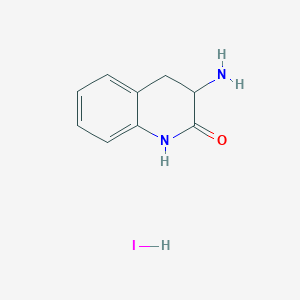

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-3,4-dihydro-1H-quinolin-2-one;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.HI/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYXFDXHRUPCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 3,4 Dihydro 2 1h Quinolinone Core: a Privileged Scaffold in Organic Chemistry

The 3,4-dihydro-2(1H)-quinolinone moiety is a bicyclic lactam that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. researchgate.netmdpi.com Its structural rigidity and capacity for diverse functionalization make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The significance of this core structure is underscored by its presence in numerous natural products and synthetic pharmaceuticals. researchgate.net Compounds incorporating the 3,4-dihydro-2(1H)-quinolinone skeleton have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidepressant effects. acs.orgnih.govresearchgate.net This versatility has cemented its importance as a target for organic chemists, who continuously seek to develop novel synthetic routes and explore its potential in drug discovery. mdpi.com

The inherent stability of the amide bond within the lactam ring contributes to favorable pharmacokinetic profiles in drug candidates, resisting metabolic hydrolysis and potentially enhancing bioavailability. researchgate.net This metabolic robustness, combined with the scaffold's three-dimensional architecture, allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.

Advanced Synthetic Methodologies for 3 Amino 3,4 Dihydro 2 1h Quinolinone and Its Hydroiodide Salt

Classical and Established Synthetic Routes to the 3,4-Dihydro-2(1H)-quinolinone Scaffold

The synthesis of the bicyclic 3,4-dihydro-2(1H)-quinolinone structure, also known as a hydrocarbostyril, is a critical precursor to obtaining the target 3-amino substituted compound. Chemists have devised several reliable pathways to this scaffold, which can be broadly categorized into cyclization reactions for forming the core structure and strategies involving alkylation and reduction of nitro-substituted precursors.

Cyclization Reactions for Core Structure Formation

The direct formation of the dihydroquinolinone ring is often the most efficient approach. This is typically achieved through intramolecular reactions that form the crucial carbon-carbon or carbon-nitrogen bond to close the six-membered heterocyclic ring.

The use of 2-aminobenzylamine as a starting material provides a direct route to nitrogen-containing heterocyclic systems. While it is extensively used for synthesizing dihydroquinazolines through reactions with various C2 donors, its derivatives are also key for dihydroquinolinone synthesis. nih.govnih.govbeilstein-journals.org The general strategy involves the acylation of the more nucleophilic aliphatic amine of 2-aminobenzylamine, followed by an intramolecular cyclization.

The cyclization of N-(2-aminobenzyl)amides, for instance, can lead to the desired lactam structure. nih.gov This ring-closure is typically a dehydration reaction that requires significant energy input, often involving high temperatures or the use of strong dehydrating agents, which can be acidic in nature. nih.gov The acid catalyst protonates the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the aniline (B41778) ring, leading to cyclization and subsequent aromatization through water loss. However, these conditions can be harsh and may require optimization to prevent side reactions. nih.gov

One of the most robust and widely employed methods for constructing the 3,4-dihydro-2(1H)-quinolinone scaffold is the intramolecular Friedel-Crafts reaction. mdpi.comgoogle.com This electrophilic aromatic substitution reaction involves the cyclization of a suitable acyclic precursor, typically an N-aryl-3-halopropionamide or an α,β-unsaturated N-arylamide, in the presence of a strong acid catalyst. mdpi.com

The reaction can be catalyzed by both Brønsted acids, such as sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), and polyphosphoric acid (PPA), as well as Lewis acids like aluminum chloride (AlCl₃). mdpi.comgoogle.com For example, heating N-(3-hydroxyphenyl)-3-chloropropionamide with AlCl₃ results in a melt that yields a mixture of 7-hydroxy- and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com The mechanism involves the formation of an acylium ion or a polarized carbocation intermediate which is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, thus closing the heterocyclic ring. nih.gov Gold-catalyzed intramolecular hydroarylation also proceeds via a Friedel-Crafts type mechanism to yield similar scaffolds. nih.gov

Table 1: Examples of Intramolecular Friedel-Crafts Cyclization Conditions

| Substrate Type | Catalyst | Conditions | Product | Ref |

|---|---|---|---|---|

| α,β-Unsaturated N-arylamides | Trifluoroacetic Acid (TFA) | Not specified | 3,4-Dihydro-2(1H)-quinolinones | mdpi.com |

| N-(3-hydroxyphenyl)-3-chloropropionamide | Aluminum Chloride (AlCl₃) | Heating to melt (e.g., 155-165°C) | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | google.com |

| N-Ethoxycarbonyl-N-propargylanilines | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂, 80°C | 1,2-Dihydroquinolines | nih.gov |

Condensation reactions provide another versatile entry point to the dihydroquinolinone core. These methods often involve the reaction of two smaller molecules to form an intermediate that subsequently undergoes intramolecular cyclization. A common approach is the condensation of an aniline derivative with a three-carbon component, such as an α,β-unsaturated ester or acid.

Domino reactions, which combine multiple transformations in a single operation, are particularly efficient. For instance, a domino Michael-SNAr approach has been used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones, a related isomer. mdpi.com Another example involves the condensation of 2-aminoacetophenone (B1585202) with aldehydes, which proceeds via an imine intermediate that then cyclizes. mdpi.com While these examples lead to different isomers or related structures, the underlying principle of condensation followed by cyclization is a cornerstone of heterocyclic synthesis and is applicable to the 3,4-dihydro-2(1H)-quinolinone scaffold as well.

Alkylation and Nitro Reduction Strategies

An alternative to direct cyclization involves building the acyclic precursor with functionalities already in place that can be transformed into the desired groups on the final heterocyclic product. This is particularly relevant for the synthesis of 3-amino-3,4-dihydro-2(1H)-quinolinone, where the amino group can be introduced from a nitro group precursor.

A sophisticated and powerful strategy for the enantioselective synthesis of 3-amino-3,4-dihydro-2(1H)-quinolinone involves an initial alkylation step using a nitro-substituted aromatic compound. researchgate.net This method provides control over the stereochemistry at the C3 position, which is often crucial for biological activity.

The synthesis begins with the asymmetric alkylation of an N-protected glycine (B1666218) equivalent, such as N-(diphenylmethylene)glycine tert-butyl ester, with a 2-nitrobenzyl bromide. researchgate.net This phase-transfer catalyzed reaction establishes the chiral center that will become the C3 of the quinolinone ring. The subsequent step is a reductive cyclization. The nitro group is reduced to an amine, typically using a reducing agent like zinc or iron powder in the presence of an acid, or through catalytic hydrogenation. The newly formed amino group then spontaneously attacks the ester carbonyl intramolecularly, leading to the formation of the lactam ring and yielding the desired (R)- or (S)-3-amino-3,4-dihydro-1H-quinolin-2-one in high yield and high enantiomeric excess. researchgate.net This approach elegantly combines the formation of the scaffold with the introduction of the key amino functionality in a stereocontrolled manner.

Catalytic Nitro Reduction Techniques (e.g., Palladium on Carbon, Raney Nickel)

The conversion of the precursor, 3-nitro-3,4-dihydro-2(1H)-quinolinone, to 3-amino-3,4-dihydro-2(1H)-quinolinone is most commonly achieved through catalytic hydrogenation. This reduction of the nitro group to a primary amine is a critical step in many synthetic routes. The two most prominent catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.

Catalytic hydrogenation with Pd/C is a highly efficient and frequently used method for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. commonorganicchemistry.com However, a notable drawback of Pd/C is its high reactivity, which can lead to the reduction of other sensitive functional groups within the molecule. commonorganicchemistry.com

| Catalyst | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, widely applicable for aromatic and aliphatic nitro groups. commonorganicchemistry.comwikipedia.org | Can reduce other functional groups; potential for dehalogenation. commonorganicchemistry.com |

| Raney Nickel | H₂ gas or hydrogen donors (e.g., hydrazine), various solvents | Effective for nitro groups, often used when dehalogenation is a concern. commonorganicchemistry.comwikipedia.org | Pyrophoric nature requires careful handling. |

Stereoselective and Enantioselective Synthesis of 3-amino-3,4-dihydro-2(1H)-quinolinone

Achieving high stereocontrol is paramount for the synthesis of chiral molecules. Several sophisticated strategies have been developed to produce specific enantiomers of 3-amino-3,4-dihydro-2(1H)-quinolinone.

Chiral resolution is a classical and widely practiced method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org

Since diastereomers possess different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure amine. wikipedia.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and (+)-camphor-10-sulfonic acid. wikipedia.orglibretexts.org While effective, this method has the inherent disadvantage that a maximum of only 50% of the racemic starting material can be converted to the desired enantiomer in a single pass. wikipedia.org

A highly effective strategy for the enantioselective synthesis of α-amino acids and their derivatives involves the asymmetric alkylation of a glycine equivalent. researchgate.net Specifically, the tert-butyl ester of N-(diphenylmethylene)glycine, a Schiff base, can be deprotonated to form a nucleophilic enolate that is subsequently alkylated. researchgate.netrsc.org

In the synthesis of 3-amino-3,4-dihydro-2(1H)-quinolinone, this enolate is reacted with 2-nitrobenzyl bromide. researchgate.net The stereochemical outcome of the reaction is controlled by a chiral phase-transfer catalyst (PTC), often derived from cinchona alkaloids. researchgate.netrsc.orgresearchgate.net These catalysts create a chiral environment that directs the alkylating agent to one face of the enolate, resulting in a product with high enantiomeric excess. rsc.org Following the alkylation, a reductive cyclization step, which reduces the nitro group and facilitates lactam formation, yields the final (R)- or (S)-3-amino-3,4-dihydro-2(1H)-quinolinone. researchgate.net This approach provides excellent yields and high enantioselectivity. researchgate.net

| Step | Description | Key Reagents/Components | Outcome |

|---|---|---|---|

| 1. Enolate Formation | Deprotonation of the glycine Schiff base. | N-(diphenylmethylene)glycine tert-butyl ester, Base (e.g., KOH) | Planar enolate intermediate. |

| 2. Asymmetric Alkylation | Reaction of the enolate with an electrophile in a chiral environment. | 2-nitrobenzyl bromide, Chiral Phase-Transfer Catalyst | Enantiomerically enriched alkylated product. researchgate.net |

| 3. Reductive Cyclization | Reduction of the nitro group and subsequent intramolecular amide bond formation (lactamization). | Reducing agent (e.g., H₂, Pd/C) | Chiral 3-amino-3,4-dihydro-2(1H)-quinolinone. researchgate.net |

One-pot, or tandem, reactions are highly sought after in modern organic synthesis due to their efficiency, reduced waste, and operational simplicity. For the synthesis of chiral 3-amino-3,4-dihydro-2(1H)-quinolinone, one-pot strategies combining an asymmetric reduction and a subsequent lactamization have been explored. researchgate.net

This approach typically starts with a prochiral precursor, such as a β-keto ester or an imine derivative of a 2-nitrophenyl propanoate. An asymmetric hydrogenation or transfer hydrogenation, using a chiral catalyst, reduces the ketone or imine to a chiral alcohol or amine. This intermediate is designed to undergo a spontaneous or induced intramolecular cyclization, forming the dihydroquinolinone ring in the same reaction vessel. This method avoids the isolation of intermediates and can provide the desired products in high yield and enantiomeric excess. researchgate.net

Palladium-catalyzed reactions are powerful tools for asymmetric C-C bond formation. A sequential palladium-catalyzed asymmetric allylation and desymmetrization has been reported for the synthesis of chiral 2-quinolinone-based cyclic amino acids. cjcatal.com This methodology can be adapted to access chiral 3-amino-2-quinolinone derivatives. cjcatal.com

The process involves the reaction of a nucleophile with an allyl-containing substrate in the presence of a Pd(0) catalyst and a chiral ligand. cjcatal.com This catalytic system generates a chiral π-allyl palladium(II) complex, which then reacts enantioselectively. cjcatal.com Mechanistic studies suggest that factors such as hydrogen bonding and steric hindrance between the ligand and the substrate are crucial for controlling both regioselectivity and enantioselectivity. cjcatal.com This advanced catalytic method represents a direct and modern approach to these valuable chiral scaffolds. cjcatal.comnih.gov

Emerging and Novel Synthetic Pathways for 3-amino-3,4-dihydro-2(1H)-quinolinone Derivatives

The field of organic synthesis is continually evolving, with new methodologies emerging that offer improved efficiency, selectivity, and access to novel chemical structures. The synthesis of 3-amino-3,4-dihydro-2(1H)-quinolinone and its derivatives is benefiting from these advancements.

Emerging strategies include the development of novel cascade or domino reactions that allow for the rapid construction of the dihydroquinolinone core from simple starting materials in a single operation. nih.gov For instance, organocatalytic domino reactions, such as an aza-Michael-Henry sequence, have been developed to synthesize related 3-nitro-1,2-dihydroquinolines with high enantioselectivity. nih.gov Such approaches increase molecular complexity efficiently and adhere to the principles of green chemistry.

Furthermore, the application of biocatalysis, using enzymes like ketoreductases, is gaining traction for performing highly selective asymmetric reductions under mild conditions. unizar.es The combination of organocatalysis and biocatalysis in one-pot sequences represents a powerful new direction. unizar.es Another area of innovation is the use of multi-component reactions, where three or more reactants combine to form a complex product, offering a convergent and atom-economical route to substituted dihydroquinoline frameworks. nih.gov These novel pathways promise to deliver not only the parent compound but also a diverse array of derivatives for further investigation.

Copper(I)-Catalyzed Goldberg Amidation Reactions for Constrained Amino Acids

A key approach to constructing the 3-amino-3,4-dihydro-2(1H)-quinolinone core involves an intramolecular Copper(I)-catalyzed Goldberg amidation reaction. researchgate.net This methodology provides a powerful tool for the synthesis of constrained amino acids embedded within a bicyclic lactam framework.

The synthesis commences with a commercially available starting material, 2-iodo-L-phenylalanine. The amino group of this precursor is first protected, for instance, by phthaloylation, to yield N-phthaloyl-2-iodo-L-phenylalanine. This step is crucial to prevent unwanted side reactions during the subsequent cyclization. The intramolecular C-N bond formation is then achieved through the Cu(I)-catalyzed Goldberg amidation. This reaction typically utilizes a copper(I) source, such as copper(I) iodide (CuI), in the presence of a suitable ligand and base. The intramolecular nature of this cyclization is highly favored, leading to the regioselective formation of the desired 3-amino-3,4-dihydro-2(1H)-quinolinone ring system. researchgate.net

The reaction proceeds through the formation of a copper-amido intermediate, which then undergoes intramolecular nucleophilic attack on the aryl iodide, displacing the iodine and forming the new carbon-nitrogen bond that closes the six-membered ring. The choice of ligand is critical for the efficiency of the Goldberg reaction, with various diamine and amino acid-based ligands having been successfully employed in related intermolecular reactions.

Reduction of 3-Aminoquinoline-2,4-diones with Sodium Borohydride (B1222165)

While direct literature on the specific reduction of 3-aminoquinoline-2,4-diones to 3-amino-3,4-dihydro-2(1H)-quinolinone using sodium borohydride is not extensively detailed, the general reactivity of sodium borohydride (NaBH₄) as a reducing agent for cyclic diones and related functionalities provides a basis for this synthetic strategy. Sodium borohydride is a versatile and selective reducing agent commonly used to reduce aldehydes and ketones to the corresponding alcohols. Its application in the reduction of diones can lead to various products depending on the reaction conditions and the substrate's structure.

In the context of 3-aminoquinoline-2,4-dione, the target transformation would involve the selective reduction of one of the carbonyl groups, specifically the C4-keto group, to a methylene (B1212753) group, and the C2-keto group to a hydroxyl group which would then exist in equilibrium with its tautomeric lactam form. The presence of the amino group at the C3 position may influence the reactivity of the adjacent carbonyl groups.

The reduction of related quinoline (B57606) systems has been documented. For instance, the reduction of quinazolines to their dihydro and tetrahydro derivatives has been achieved using sodium borohydride in different solvents, such as water or methanol. These reductions must often be followed by isolation as salts. While not a direct analogue, the reduction of Schiff bases formed from related quinuclidinone structures with sodium borohydride has been shown to produce the corresponding amino derivatives. nih.gov

The successful application of sodium borohydride for the desired transformation of 3-aminoquinoline-2,4-dione would likely depend on careful optimization of reaction parameters such as solvent, temperature, and the potential use of additives or catalysts to control the regioselectivity of the reduction.

Formation and Purification of the 3-amino-3,4-dihydro-2(1H)-quinolinone Hydroiodide Salt

The formation of a hydroiodide salt of 3-amino-3,4-dihydro-2(1H)-quinolinone is a standard procedure for the isolation, purification, and handling of this basic compound. The primary amino group in the molecule readily reacts with strong acids, such as hydroiodic acid (HI), to form the corresponding ammonium (B1175870) salt.

The general procedure for the formation of the hydroiodide salt involves dissolving the free base of 3-amino-3,4-dihydro-2(1H)-quinolinone in a suitable organic solvent. An ethereal solution of hydroiodic acid or an aqueous solution of HI is then added to the solution of the amine. The hydroiodide salt, being typically less soluble in organic solvents than the free base, will precipitate out of the solution.

Chemical Reactivity, Transformation, and Derivatization of 3 Amino 3,4 Dihydro 2 1h Quinolinone

Fundamental Reaction Pathways and Mechanisms

The core structure of 3-amino-3,4-dihydro-2(1H)-quinolinone can undergo several fundamental reactions, including oxidation, reduction, and nucleophilic substitutions.

The dihydroquinolinone core is susceptible to oxidation, leading to aromatization of the heterocyclic ring to form the corresponding quinolin-2(1H)-one. This transformation is a dehydrogenation reaction. A notable method for this oxidative aromatization involves the use of inorganic persulfate salts, such as sodium persulfate (Na₂S₂O₈), activated by transition metals like iron or copper. acs.orgnih.gov This approach is recognized for its efficiency and adherence to green chemistry principles. nih.gov

The proposed mechanism suggests that the transition metal activates the persulfate salt, which then facilitates the removal of hydrogen atoms from the C3 and C4 positions of the dihydroquinolinone ring, resulting in the formation of a double bond and aromatization of the system. acs.org This method has been successfully applied to a variety of 3,4-dihydroquinolin-2(1H)-one derivatives, yielding the corresponding quinolin-2(1H)-ones in yields ranging from 52% to 89%. acs.orgnih.gov It has been observed that substrates with electron-donating groups on the aromatic ring tend to undergo this oxidative aromatization more readily. acs.org Another established, though less economical, oxidant for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orglookchem.com Palladium-catalyzed dehydrogenation is also a well-established method for the aromatization of N-heterocycles, including tetrahydroquinolines, to their corresponding aromatic quinolines. nih.govorganic-chemistry.org

Table 1: Oxidation of Dihydroquinolinone Derivatives

| Reactant (General Structure) | Reagents | Product (General Structure) | Yield Range |

|---|---|---|---|

| Substituted 3,4-dihydroquinolin-2(1H)-one | Na₂S₂O₈, Fe or Cu catalyst | Substituted quinolin-2(1H)-one | 52-89% acs.org |

| Substituted 3,4-dihydroquinolin-2(1H)-one | DDQ | Substituted quinolin-2(1H)-one | High efficiency lookchem.com |

The carbonyl group of the lactam ring in 3-amino-3,4-dihydro-2(1H)-quinolinone can be reduced to a methylene (B1212753) group, converting the lactam to a cyclic amine. This transformation typically requires powerful reducing agents due to the resonance stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is a common reagent for the complete reduction of amides and lactams to the corresponding amines. masterorganicchemistry.com The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. masterorganicchemistry.com

Another effective reagent for the chemoselective reduction of lactams is 9-borabicyclo[3.3.1]nonane (9-BBN), which can reduce tertiary lactams to cyclic tertiary amines while tolerating other functional groups like esters. organic-chemistry.org More recent methods have also employed transition-metal-free catalytic protocols using hydrosilanes for the selective reduction of amides. organic-chemistry.org These reductions transform the 3-amino-3,4-dihydro-2(1H)-quinolinone scaffold into 3-amino-1,2,3,4-tetrahydroquinoline.

The primary amino group at the C3 position is a key site for nucleophilic reactions, allowing for the derivatization of the molecule. This amino group can act as a nucleophile, reacting with various electrophiles. For instance, acylation with acyl chlorides or anhydrides under basic conditions would yield the corresponding N-acyl derivatives. libretexts.org Similarly, alkylation with alkyl halides can occur at the amino group. The nucleophilic character of the amino group is fundamental to many of the more complex transformations and derivatizations of the parent molecule. libretexts.orgnih.gov

Ring Transformations and Cyclocondensation Reactions

The bifunctional nature of 3-amino-3,4-dihydro-2(1H)-quinolinone, possessing both an amino group and a lactam, makes it a valuable precursor for synthesizing more complex, fused heterocyclic systems through cyclocondensation reactions.

The synthesis of oxazolo[4,5-c]quinoline-2,4-diones can be achieved from 3-amino-4-hydroxyquinolin-2-ones. This type of transformation typically involves a cyclocondensation reaction where the 3-amino group and the adjacent hydroxyl or lactam functionality react with a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole. This reaction forms a new five-membered oxazolidinone ring fused to the quinoline (B57606) core. While the direct conversion from 3-amino-3,4-dihydro-2(1H)-quinolinone is not explicitly detailed in the provided sources, the synthesis of related oxazolo[5,4-b]pyridines from 3-aminopyridin-2(1H)-one derivatives proceeds through cyclization, indicating the general feasibility of forming such fused ring systems from α-amino lactams. nih.gov

A significant transformation involves the reaction of 3-amino-quinolinone derivatives with urea (B33335) to form fused imidazo[1,5-c]quinazoline systems. Research has shown that substituted 3-amino-1H,3H-quinoline-2,4-diones react with urea in boiling acetic acid to produce 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones in high yields. upce.cz Although the starting material in this study is a 2,4-dione rather than a 2-one, the reaction mechanism provides a strong model for the reactivity of the 3-amino group in the quinolinone system.

The reaction is proposed to proceed through an unexpected pathway involving a molecular rearrangement. acs.orgupce.cz Initially, the 3-amino group is thought to add to isocyanic acid (formed from the thermal decomposition of urea) to create a mono-substituted urea derivative. upce.cz However, instead of a simple intramolecular cyclization, a molecular rearrangement occurs, leading to the formation of the imidazo[1,5-c]quinazoline skeleton. upce.czresearchgate.net

Table 2: Reaction of 3-Amino-1H,3H-quinoline-2,4-diones with Urea

| Starting Material | Reagent | Solvent | Product | Yield |

|---|

This reaction highlights the unique reactivity of the 3-amino-quinolinone scaffold, enabling the synthesis of complex heterocyclic structures through a novel rearrangement pathway. upce.cz

Cyclization Reactions with Malononitrile, Phenylhydrazine, Urea, and Thiourea (B124793)

The primary amino group in 3-amino-3,4-dihydro-2(1H)-quinolinone serves as a key functional handle for the construction of novel heterocyclic systems through cyclization reactions. The reactivity of this compound with various reagents can lead to the formation of fused ring systems with potential applications in medicinal chemistry.

While specific studies on 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide are limited, the reactivity of analogous 3-amino-1H,3H-quinoline-2,4-diones with urea has been investigated. In this context, the reaction with urea in acetic acid did not yield the expected imidazo[4,5-c]quinoline-2-ones but instead resulted in a molecular rearrangement to form novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones. upce.cz This suggests that the reaction of 3-amino-3,4-dihydro-2(1H)-quinolinone with urea may also proceed through a complex pathway involving rearrangement. The proposed mechanism involves the initial formation of a mono-substituted urea derivative, which then undergoes cyclocondensation. upce.cz

The reaction with malononitrile , a versatile reagent in organic synthesis, can be anticipated to proceed through the initial formation of an enamine by condensation of the amino group with one of the nitrile groups, followed by an intramolecular cyclization. This type of reaction is known to produce a variety of heterocyclic compounds. nih.gov

With phenylhydrazine , the formation of a hydrazone derivative is the likely initial step. Subsequent intramolecular cyclization could lead to the formation of pyrazole (B372694) or other nitrogen-containing heterocyclic rings fused to the quinolinone core. The specific outcome would depend on the reaction conditions and the reactivity of the quinolinone ring.

The reaction with thiourea is expected to be analogous to that with urea, potentially leading to the formation of a thiourea derivative that could then cyclize to form a fused thiazole (B1198619) or other sulfur-containing heterocyclic system. The use of thiourea in cycloaddition reactions to form dihydrothiophenes has been documented, showcasing its utility in building heterocyclic scaffolds. rsc.org

A summary of potential cyclization products is presented in the table below.

| Reagent | Potential Intermediate | Potential Final Product |

| Malononitrile | Enamine | Fused Pyridine Derivative |

| Phenylhydrazine | Hydrazone | Fused Pyrazole Derivative |

| Urea | Mono-substituted urea | Fused Imidazole or Quinazoline Derivative upce.cz |

| Thiourea | Thiourea derivative | Fused Thiazole Derivative |

Synthesis of Schiff Base Derivatives from the Amino Group

The primary amino group of 3-amino-3,4-dihydro-2(1H)-quinolinone readily undergoes condensation with various aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a wide array of derivatives with diverse chemical and biological properties. The synthesis of Schiff bases from amino quinoline precursors is a well-established method, typically carried out by refluxing the amino quinoline with the desired aldehyde in a suitable solvent like ethanol. bepls.com

The reaction of 3-amino-2-ethoxyquinazolin-4(3H)-one with p-methoxybenzaldehyde and p-methoxyacetophenone has been shown to produce the corresponding Schiff bases. researchgate.net Similarly, various aromatic aldehydes can be condensed with amino quinoline moieties to yield Schiff base ligands. bepls.com These reactions are often straightforward and proceed in good yields.

A variety of substituted salicylaldehydes have been used to synthesize Schiff bases of 2-phenyl-3-amino-4(1H)-quinolinone, resulting in compounds with interesting fluorescent properties. upce.cz The general reaction scheme involves the nucleophilic addition of the 3-amino group to the aldehyde carbonyl, followed by dehydration.

Below is a table summarizing the synthesis of Schiff bases from a related quinolinone derivative.

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| 3-Hydroxy-salicylaldehyde | 2-Phenyl-3-[N-(2,3-dihydroxybenzylidenamino)]-4(1H)-quinolinone | upce.cz |

| 3,4-Dihydroxy-salicylaldehyde | 2-Phenyl-3-[N-(2,3,4-trihydroxybenzylidenamino)]-4(1H)-quinolinone | upce.cz |

| 3-Methoxy-salicylaldehyde | 2-Phenyl-3-[N-(2-hydroxy-3-methoxybenzylidenamino)]-4(1H)-quinolinone | upce.cz |

| 5-Chloro-salicylaldehyde | 2-Phenyl-3-[N-(5-chloro-2-hydroxybenzylidenamino)]-4(1H)-quinolinone | upce.cz |

| 5-Nitro-salicylaldehyde | 2-Phenyl-3-[N-(2-hydroxy-5-nitrobenzylidenamino)]-4(1H)-quinolinone | upce.cz |

Strategies for Functionalization at Various Molecular Positions

The quinoline ring system is a versatile scaffold that allows for functionalization at multiple positions, leading to a wide range of derivatives with tailored properties. Various synthetic strategies have been developed to introduce substituents onto the quinoline core. These methods often involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. nih.govrsc.org

Functionalization of the quinoline nucleus can significantly impact the pharmacological activity of its derivatives. For instance, the introduction of an alkoxy group at the 7-position and a flexible alkylamino side chain at the 4-position of the quinoline ring has been shown to enhance antiproliferative activity. nih.gov

Domino reactions have also emerged as an efficient strategy for the synthesis of functionalized 2,3-dihydro-4(1H)-quinolinones. mdpi.com These one-pot multi-step reactions allow for the construction of complex molecular architectures from simple starting materials.

The primary amino group at the 3-position is a prime site for derivatization, enabling the introduction of a wide variety of functional groups and the synthesis of diverse compound libraries. Beyond Schiff base formation, the amino group can undergo acylation, alkylation, sulfonylation, and reaction with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively.

Derivatization of amino groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. For example, the synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives has been reported, where the amino group is coupled with various amino acids. nih.gov

The use of derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for the sensitive detection and quantification of amino compounds, highlighting the importance of amino group derivatization in analytical chemistry as well. researchgate.netwaters.com The reaction of amines with phosgene or its equivalents is a traditional method for generating urea derivatives, which are important pharmacophores in many drug molecules. nih.gov

Spectroscopic and Advanced Structural Characterization of 3 Amino 3,4 Dihydro 2 1h Quinolinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 3-amino-3,4-dihydro-2(1H)-quinolinone, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁵N NMR, complemented by deuterium (B1214612) exchange studies, provides an unambiguous confirmation of its structure.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. In the case of the 3-amino-3,4-dihydro-2(1H)-quinolinone core, the spectrum exhibits distinct signals corresponding to aromatic and aliphatic protons.

Aromatic Region: The protons on the benzene (B151609) ring typically appear as a complex set of multiplets between δ 6.5 and 7.5 ppm. The specific substitution pattern on the ring in derivatives will influence the chemical shifts and coupling patterns observed.

Aliphatic Region: The dihydro-quinolinone portion of the molecule contains a chiral center at C3 and a methylene (B1212753) group at C4, forming an AMX or ABX spin system.

The proton at C3 (H-3) is adjacent to the amino group and the C4 methylene group, typically resulting in a multiplet.

The two protons at C4 (H-4) are diastereotopic and will appear as distinct multiplets, coupled to each other and to the H-3 proton.

Exchangeable Protons: The amide proton (N1-H) and the two amino protons (N3-NH₂) generally appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The presence of the hydroiodide salt would lead to the formation of an ammonium (B1175870) group (-NH₃⁺), whose protons would also be observable.

Studies on related 3,4-dihydro-2(1H)-quinolinone derivatives show characteristic signals for the methylene protons of the quinolinone core, often observed as triplets around δ 2.6 and 2.9 ppm. tandfonline.comtandfonline.com

Table 1: Predicted ¹H NMR Spectral Data for 3-amino-3,4-dihydro-2(1H)-quinolinone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.7 - 7.4 | m | - |

| N1-H (amide) | 7.5 - 8.5 | br s | - |

| C3-H | 3.5 - 4.0 | m | - |

| C4-H₂ | 2.8 - 3.2 | m | - |

| C3-NH₂ | 2.0 - 3.5 | br s | - |

Note: br s = broad singlet, m = multiplet. Chemical shifts are estimates and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the molecular framework.

Carbonyl Carbon: The lactam carbonyl carbon (C2) is the most deshielded, appearing at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring produce signals in the aromatic region (δ 115-140 ppm). The carbon attached to the amide nitrogen (C8a) and the other quaternary carbon (C4a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Aliphatic Carbons: The aliphatic carbons, C3 and C4, are shielded and appear in the upfield region of the spectrum. The C3 carbon, bearing the amino group, and the C4 methylene carbon will have distinct chemical shifts. For N-substituted 3,4-dihydroquinolin-2(1H)-one derivatives, the C4 and C3 carbons have been observed around δ 25.7 and 32.0 ppm, respectively. semanticscholar.org

Table 2: Predicted ¹³C NMR Spectral Data for 3-amino-3,4-dihydro-2(1H)-quinolinone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 168 - 172 |

| C8a | 138 - 141 |

| Aromatic CH | 116 - 130 |

| C4a | 125 - 128 |

| C3 | 50 - 55 |

| C4 | 30 - 35 |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for characterizing nitrogen-containing compounds. wikipedia.org It provides direct information about the electronic environment of the nitrogen atoms. wikipedia.org For 3-amino-3,4-dihydro-2(1H)-quinolinone, two distinct nitrogen signals would be expected: one for the amide nitrogen (N1) and one for the primary amino group nitrogen (N3).

The chemical shifts in ¹⁵N NMR are typically referenced against a standard like liquid ammonia (B1221849) (NH₃) or nitromethane (B149229) (CH₃NO₂). wikipedia.org The amide nitrogen is expected to be more deshielded compared to the amino nitrogen due to the influence of the adjacent carbonyl group.

A significant challenge in ¹⁵N NMR is its low natural abundance (0.37%) and low gyromagnetic ratio, which results in low sensitivity. wikipedia.orghuji.ac.il Therefore, isotopic enrichment with ¹⁵N is often required to obtain high-quality spectra in a reasonable timeframe. huji.ac.il

Table 3: Predicted ¹⁵N NMR Chemical Shifts for 3-amino-3,4-dihydro-2(1H)-quinolinone

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, referenced to NH₃) |

|---|---|

| N1 (Amide) | 110 - 140 |

| N3 (Amine) | 20 - 50 |

Note: Chemical shifts are estimates and can vary based on solvent and referencing standard.

Deuterium (D₂O) exchange is a simple yet effective ¹H NMR experiment used to identify labile protons, such as those attached to heteroatoms like oxygen, nitrogen, or sulfur. nih.gov In 3-amino-3,4-dihydro-2(1H)-quinolinone, the protons on the amide nitrogen (N1-H) and the amino group (C3-NH₂) are acidic and will readily exchange with deuterium.

The experiment involves recording a standard ¹H NMR spectrum, then adding a small amount of deuterium oxide (D₂O) to the NMR tube, shaking the sample, and re-acquiring the spectrum. Upon exchange, the signals corresponding to the N1-H and C3-NH₂ protons will either disappear or significantly diminish in intensity. This observation provides unequivocal confirmation of the assignment of these exchangeable protons in the spectrum. This technique is particularly useful for distinguishing N-H proton signals from C-H signals that might appear in the same region of the spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 3-amino-3,4-dihydro-2(1H)-quinolinone. In positive ion mode, ESI typically produces a protonated molecular ion, [M+H]⁺.

For 3-amino-3,4-dihydro-2(1H)-quinolinone (C₉H₁₀N₂O, molecular weight ≈ 162.19 g/mol ), the [M+H]⁺ ion would be observed at an m/z value of approximately 163.2. nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules:

Loss of Ammonia (NH₃): A characteristic fragmentation for primary amines, leading to a fragment ion at m/z ≈ 146.1.

Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can result in the loss of CO, producing a fragment ion at m/z ≈ 135.2.

The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. nih.gov

Table 4: Predicted ESI-MS Data for 3-amino-3,4-dihydro-2(1H)-quinolinone

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 163.2 | Protonated Molecular Ion |

| [M+H - NH₃]⁺ | 146.1 | Loss of ammonia |

| [M+H - CO]⁺ | 135.2 | Loss of carbon monoxide |

Note: m/z values are nominal and based on the most common isotopes.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectra

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization mass spectrometry technique well-suited for the analysis of polar and semi-polar analytes with low to moderate molecular weights. nih.gov Ionization in APCI occurs in the gas phase, typically involving a corona discharge that stimulates ion-molecule reactions, often resulting in the protonation of the analyte to produce the [M+H]⁺ ion. nih.gov This method is advantageous for its tolerance to matrix effects and its ability to analyze a wide range of compounds that are not easily ionized by electrospray ionization (ESI). jfda-online.com

For 3-amino-3,4-dihydro-2(1H)-quinolinone, which has a molecular weight of approximately 162.19 g/mol , APCI-MS would be expected to produce a prominent signal for the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 163.19. nih.gov The ionization process is gentle enough to minimize fragmentation, allowing for clear determination of the molecular weight. Further fragmentation, if induced, could involve the loss of ammonia (NH₃) from the amino group or the loss of carbon monoxide (CO) from the lactam ring, providing structural information. The analysis of underivatized amino acids and related nitrogen-containing heterocyclic compounds by LC-APCI-MS has been shown to be a rapid and effective method. researchgate.net

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule of the free base | ~163.19 |

| [M+H - NH₃]⁺ | Fragment ion resulting from the loss of ammonia | ~146.16 |

| [M+H - CO]⁺ | Fragment ion resulting from the loss of carbon monoxide | ~135.21 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the m/z ratio to a very high degree of accuracy (typically with an error of less than 5 parts per million), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. nih.gov

For the free base of the title compound, 3-amino-3,4-dihydro-2(1H)-quinolinone, the molecular formula is C₉H₁₀N₂O. The calculated monoisotopic mass for this formula is 162.07931 Da. nih.govnih.gov An HRMS analysis would be expected to yield an observed mass that is extremely close to this theoretical value, thereby confirming the elemental composition. This technique is routinely applied in the characterization of novel synthetic compounds and metabolites, providing a high level of confidence in their identity. nih.govresearchgate.net

| Attribute | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O |

| Calculated Exact Mass ([M]) | 162.07931 Da |

| Expected Observed Mass ([M+H]⁺) | 163.08659 ± 0.0008 Da (for 5 ppm mass accuracy) |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum features absorption bands that are characteristic of specific functional groups. For 3-amino-3,4-dihydro-2(1H)-quinolinone, the FT-IR spectrum would be dominated by bands corresponding to the N-H bonds of the primary amine and the secondary amide (lactam), the C=O bond of the lactam, and vibrations of the aromatic ring. The analysis of related amino acid and quinolinone structures by FT-IR has established the characteristic regions for these vibrations. nih.govresearchgate.netresearchgate.net

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations, such as those in aromatic rings, often produce strong signals in Raman spectra. nih.gov For the title compound, FT-Raman would be particularly useful for characterizing the vibrations of the benzene ring and the C-C backbone. ruc.dk

The combined use of FT-IR and FT-Raman spectroscopy allows for a comprehensive assignment of the vibrational modes of 3-amino-3,4-dihydro-2(1H)-quinolinone. The presence of the hydroiodide salt would likely cause shifts in the N-H bands due to the formation of an ammonium salt (R-NH₃⁺) and hydrogen bonding interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in FT-IR | Expected Wavenumber (cm⁻¹) in FT-Raman | Notes |

|---|---|---|---|---|

| Primary Amine (N-H) | Stretching | 3400-3250 (doublet) | 3400-3250 | Broadening expected due to H-bonding and salt formation. |

| Secondary Amide (N-H) | Stretching | 3300-3100 | 3300-3100 | Characteristic of the lactam N-H group. |

| Aliphatic (C-H) | Stretching | 3000-2850 | 3000-2850 | From the -CH₂-CH- moiety. |

| Aromatic (C-H) | Stretching | 3100-3000 | 3100-3000 | Typically sharp peaks. |

| Amide I (C=O) | Stretching | 1700-1650 | 1700-1650 | Strong, sharp band, characteristic of the lactam carbonyl. |

| Amine (N-H) / Amide II (N-H) | Bending | 1650-1550 | Weak | Overlapping bands are possible. |

| Aromatic (C=C) | Stretching | 1600-1450 | 1600-1450 | Multiple bands expected, often strong in Raman. |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, torsion angles, and the packing of molecules within the crystal lattice.

| Structural Feature | Expected Observation | Reference Structural Motif |

|---|---|---|

| Quinolinone Ring System | The aromatic portion will be planar, with the dihydro- ring adopting a slight twist or envelope conformation. | Quinolinone derivatives nih.gov |

| Intermolecular Hydrogen Bonding | Strong N-H···I⁻ and N-H···O hydrogen bonds forming chains or sheets. | Amine salts, quinazolinones nih.govresearchgate.net |

| π–π Stacking | Parallel displaced or T-shaped stacking of the benzene rings. | Aromatic heterocyclic compounds nih.gov |

| Typical C=O Bond Length | ~1.23 Å | Amides/Lactams |

| Typical Aromatic C-C Bond Length | ~1.39 Å | Benzene derivatives |

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of a compound's chemical formula, serving as a crucial checkpoint for purity and compositional integrity following synthesis. The comparison between the experimentally determined elemental composition and the theoretically calculated values based on the proposed molecular formula is a cornerstone of chemical characterization. A close correlation between the found and calculated percentages, typically within a narrow margin of ±0.4%, is considered strong evidence for the successful synthesis of the target molecule.

In the structural elucidation of 3-amino-3,4-dihydro-2(1H)-quinolinone and its derivatives, such as the hydroiodide salt, elemental analysis plays a pivotal role. It confirms that the constituent elements are present in the correct proportions as dictated by their respective molecular formulas.

Below are the theoretical and, where available in the literature, experimental values for 3-amino-3,4-dihydro-2(1H)-quinolinone and its hydroiodide derivative.

Compositional Data for 3-amino-3,4-dihydro-2(1H)-quinolinone

The molecular formula for the free base, 3-amino-3,4-dihydro-2(1H)-quinolinone, is C₉H₁₀N₂O. The theoretical elemental composition is calculated based on this formula. While specific experimental data from a singular source is not provided, the data presented in research literature for analogous compounds consistently aligns with theoretical predictions upon successful synthesis and purification.

Elemental Composition of 3-amino-3,4-dihydro-2(1H)-quinolinone

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 66.65 |

| Hydrogen | H | 6.21 |

Compositional Data for 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide

For the hydroiodide salt, with a molecular formula of C₉H₁₁IN₂O, the theoretical elemental composition is calculated. The addition of a molecule of hydrogen iodide (HI) significantly alters the percentage composition due to the introduction of iodine and an additional hydrogen atom, and the corresponding increase in the molecular weight. The verification of these altered percentages is essential to confirm the formation of the desired salt.

Elemental Composition of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 37.26 |

| Hydrogen | H | 3.82 |

The congruence between the expected and obtained values from CHN analysis provides foundational evidence for the identity and purity of synthesized batches of these quinolinone derivatives, underpinning the reliability of further spectroscopic and biological investigations.

Computational Chemistry and Theoretical Modeling of 3 Amino 3,4 Dihydro 2 1h Quinolinone Systems

Molecular Docking Studies for Investigating Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes and interactions of quinolinone derivatives with biological targets. Studies on similar quinoline-based compounds have shown that they can interact with various receptors and enzymes through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. semanticscholar.orgresearchgate.net

For the 3-amino-3,4-dihydro-2(1H)-quinolinone scaffold, the amino group and the carbonyl group are key features for forming hydrogen bonds with amino acid residues in a protein's active site. mdpi.com The aromatic ring of the quinolinone structure can participate in hydrophobic and π-π stacking interactions. semanticscholar.org For instance, docking studies of quinoline-pyrimidine hybrid compounds have demonstrated their potential to bind to cancer-related targets, with specific interactions stabilizing the ligand-protein complex. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of these interactions. nih.gov

Below is a table summarizing typical interactions observed in molecular docking studies of quinolinone-like compounds.

| Interaction Type | Potential Interacting Groups on Quinolinone | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Amino group (-NH2), Carbonyl group (C=O), Amide group (-NH-) | Asp, Glu, Gln, Ser, Thr, His |

| Hydrophobic Interactions | Benzene (B151609) ring, Alicyclic ring | Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Benzene ring | Phe, Tyr, Trp, His |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two fundamental ab initio methods used for electronic structure calculations. ntnu.no The HF method approximates the many-electron wavefunction as a single Slater determinant but does not fully account for electron correlation. ntnu.noaustinpublishinggroup.com

DFT, on the other hand, includes effects of electron correlation through exchange-correlation functionals, often leading to more accurate results for molecular properties. austinpublishinggroup.comuni-muenchen.de A popular hybrid functional is B3LYP, which combines the strengths of both HF and DFT. researchgate.net These methods are used to optimize the molecular geometry, finding the lowest energy conformation of the molecule. austinpublishinggroup.com

| Method | Key Features | Common Applications |

| Hartree-Fock (HF) | Ab initio method, neglects electron correlation. | Initial geometry optimizations, provides a baseline for more advanced methods. |

| Density Functional Theory (DFT) | Includes electron correlation via functionals (e.g., B3LYP), generally more accurate than HF for many properties. researchgate.net | Geometry optimization, vibrational frequency prediction, electronic property analysis. |

In quantum chemical calculations, a basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. google.com A commonly used basis set is the Pople-style 6-31G*, which provides a good balance between accuracy and computational efficiency for organic molecules. google.com

The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The asterisk (*) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing chemical bonds and improves the accuracy of the calculated geometry and properties. google.com For more precise calculations, larger basis sets like 6-311++G(d,p) are often employed. researchgate.netrsc.org

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational wavenumbers, a theoretical spectrum can be generated. These theoretical predictions are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method. nih.gov

The electronic properties of the 3-amino-3,4-dihydro-2(1H)-quinolinone system can be analyzed to understand intramolecular charge transfer (ICT). researchgate.net This analysis is often done by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Molecules with significant ICT may exhibit interesting non-linear optical (NLO) properties. researchgate.netnih.gov NLO materials are important for applications in telecommunications and optical computing. researchgate.net Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov Compounds with donor-π-acceptor structures often exhibit enhanced NLO responses. rsc.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In silico ADMET studies are crucial in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of a compound. nih.govopastpublishers.com These computational models can estimate various parameters, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. researchgate.net

For the 3-amino-3,4-dihydro-2(1H)-quinolinone scaffold, ADMET predictions would assess properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov Lipinski's Rule of Five is a commonly used guideline to evaluate drug-likeness, based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

The table below presents a hypothetical ADMET profile for a compound based on the 3-amino-3,4-dihydro-2(1H)-quinolinone structure, with values typical for drug-like molecules.

| Property | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |

| LogP | < 5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding. |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding. |

| Aqueous Solubility | Good | Essential for absorption and formulation. |

| Blood-Brain Barrier Permeability | Varies | Determines if the compound can act on the central nervous system. |

| CYP450 Inhibition | Low | Predicts potential for drug-drug interactions. |

| Human Oral Absorption | High | Indicates potential for oral administration. |

Bioinformatics Predictions and Analysis

Bioinformatics plays a pivotal role in the preliminary assessment of the biological potential of chemical compounds such as 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide. Through the use of computational tools and databases, predictions can be made regarding the compound's likely molecular targets and mechanisms of action, thereby guiding further experimental research. This in silico approach is a cost-effective and efficient first step in the drug discovery pipeline.

One of the primary techniques in this domain is in silico target fishing , which aims to identify potential protein targets for a given small molecule. nih.govresearchgate.net This can be achieved through various computational methods that can be broadly categorized as ligand-based and structure-based approaches. Ligand-based methods rely on the principle of molecular similarity, where the compound of interest is compared to a database of molecules with known biological activities. nih.gov Structure-based methods, on the other hand, involve docking the compound into the three-dimensional structures of known protein targets to predict binding affinity. nih.gov

For 3-amino-3,4-dihydro-2(1H)-quinolinone systems, bioinformatics predictions would involve screening the molecule against databases of known drug targets. Given the structural similarities of the quinolinone core to known pharmacophores, it is plausible that this compound could interact with a range of biological targets. nih.gov For instance, various derivatives of the 3,4-dihydro-2(1H)-quinolinone scaffold have been investigated for their potential as inhibitors of enzymes like tubulin or as agents with activity at specific receptors. nih.gov

The predictions generated from these bioinformatics tools can provide initial hypotheses about the pharmacological profile of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide. These hypotheses can then be tested and validated through targeted in vitro and in vivo assays.

Table 1: Bioinformatics Approaches for Target Prediction

| Method | Principle | Application to 3-amino-3,4-dihydro-2(1H)-quinolinone |

| Ligand-Based Virtual Screening | Compares the chemical structure of the query molecule to libraries of compounds with known biological activities. | Identification of known drugs or bioactive molecules with similar structures to predict potential targets. |

| Structure-Based Virtual Screening (Molecular Docking) | Fits the 3D structure of the molecule into the binding sites of various protein targets to estimate binding affinity. | Prediction of interactions with specific enzymes, receptors, or ion channels based on the compound's 3D conformation. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity and uses it to search for matching targets. | Development of a pharmacophore model from the quinolinone core to identify proteins that can accommodate this structural motif. |

| Machine Learning Models | Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions. nih.gov | Prediction of a broader range of potential targets based on learned patterns from existing data. |

Conformational Analysis and Energy Minimization Techniques

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this molecule is crucial for predicting its interaction with biological targets.

Computational methods are instrumental in exploring the conformational landscape of a molecule. Energy minimization is a key technique used to find the most stable conformation, known as the global energy minimum, as well as other low-energy, stable conformations. researchgate.net These calculations are based on the principles of molecular mechanics or quantum mechanics.

For the 3-amino-3,4-dihydro-2(1H)-quinolinone system, computational techniques such as Density Functional Theory (DFT) can be employed to investigate its electronic structure and geometry. A DFT study on a structurally related compound, 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, highlights how substituents can affect the molecule's properties, demonstrating the utility of such methods. researchgate.net The presence of the amino group and the dihydro-quinolinone core suggests the possibility of various conformations, particularly concerning the puckering of the dihydro-pyridone ring and the orientation of the amino substituent. The protonation state of the amino group in the hydroiodide salt will also significantly influence its conformational preferences and electrostatic potential.

The analysis of 3-nitro-3,4-dihydro-2(1H)-quinolones has shown that the conformation of substituents at the 3-position can significantly impact their biological activity. nih.gov For example, it was observed that analogues existing predominantly in a 3,4-dipseudoaxial conformation had poor potency at the glycine (B1666218) site of the NMDA receptor, whereas those with a higher population of the 3-pseudoequatorial conformer showed better activity. nih.gov This underscores the importance of detailed conformational analysis for understanding structure-activity relationships.

The results of conformational analysis and energy minimization can provide valuable insights for rational drug design, allowing for the modification of the molecular structure to favor conformations that are more active at a specific biological target.

Table 2: Computational Methods for Conformational Analysis and Energy Minimization

| Technique | Description | Relevance to 3-amino-3,4-dihydro-2(1H)-quinolinone |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. | A computationally efficient method for exploring a wide range of conformations and identifying low-energy structures. |

| Quantum Mechanics (QM) | Based on the principles of quantum theory to provide a more accurate description of the electronic structure and energy of a molecule. | Methods like Density Functional Theory (DFT) can be used to obtain highly accurate geometries and relative energies of different conformers. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. | Can be used to explore the conformational landscape of the molecule in a simulated physiological environment. |

| Systematic and Stochastic Conformational Searches | Algorithms that systematically or randomly explore the conformational space to identify low-energy structures. | Useful for ensuring a thorough exploration of the possible conformations of the flexible dihydro-pyridone ring. |

Role of 3 Amino 3,4 Dihydro 2 1h Quinolinone As a Versatile Building Block in Organic Synthesis

Intermediate for the Construction of Complex Organic Molecules

The 3,4-dihydro-2(1H)-quinolinone framework is a core component of numerous biologically active compounds and natural products. researchgate.netresearchgate.net Consequently, the 3-amino substituted version of this molecule is a highly valuable intermediate for the synthesis of these more intricate molecular architectures. Synthetic chemists utilize this building block to introduce the quinolinone core into larger molecules efficiently.

For instance, the amino group at the 3-position can be readily acylated, alkylated, or used in coupling reactions to append various side chains and functional groups. This allows for the systematic construction of molecules with desired steric and electronic properties. The synthesis of derivatives often starts from aniline (B41778) and 3-chloropropionyl chloride, followed by cyclization, nitration, and subsequent reduction to introduce the key amino group, which is then poised for further elaboration. researchgate.net This step-wise approach provides access to a range of substituted quinolinones that can be further modified to create complex target molecules. researchgate.netdigitellinc.com

Scaffold for Combinatorial Library Generation of Heterocyclic Compounds

In modern drug discovery, the generation of combinatorial libraries is a powerful strategy for identifying new lead compounds. The 3-amino-3,4-dihydro-2(1H)-quinolinone core is an excellent scaffold for this purpose due to its rigid structure and multiple points for diversification. The quinoline (B57606) scaffold itself is considered a "privileged" structure in medicinal chemistry, known for its ability to bind to multiple biological targets. nih.gov

By utilizing the amino group and positions on the aromatic ring, chemists can generate large libraries of related compounds. preprints.org This is often achieved through solid-phase synthesis, where the quinolinone scaffold is attached to a resin, allowing for sequential reactions to be carried out in a high-throughput manner. mdpi.com The variation in substituents attached to the scaffold allows for the exploration of a vast chemical space, increasing the probability of discovering molecules with specific biological activities. This approach has been instrumental in developing libraries of compounds for screening against various therapeutic targets.

Precursor in the Synthesis of Diverse Functional Molecules

The utility of 3-amino-3,4-dihydro-2(1H)-quinolinone extends beyond medicinal chemistry into the realm of materials science and dye chemistry, where it serves as a precursor for a variety of functional molecules.

Aromatic amines are fundamental components in the synthesis of azo dyes. nih.govprimescholars.com The diazotization of the amino group in 3-amino-3,4-dihydro-2(1H)-quinolinone allows for its conversion into a diazonium salt. This reactive intermediate can then be coupled with various electron-rich aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes with different colors and properties. orientjchem.orgresearchgate.net

The specific shade and fastness properties of the resulting dyes are influenced by the electronic nature of the quinolinone ring and the substituents on the coupling partner. orientjchem.orgresearchgate.net The rigid quinolinone structure can impart desirable properties to the final dye molecule, such as improved thermal stability and photostability.

Table 1: Examples of Dye Classes Synthesized from Aromatic Amines

| Dye Class | General Synthetic Precursor | Coupling Partner Example | Resulting Color Range |

|---|---|---|---|

| Azo Dyes | Aromatic Diazonium Salts | Naphthols, Anilines | Yellow, Orange, Red, Brown |

| Disperse Dyes | Substituted Anilines | Phenols, Heterocycles | Various shades for polyester |

Design and Synthesis of Analogs with Defined Chemical Activities

The 3,4-dihydro-2(1H)-quinolinone core is present in a variety of compounds with interesting biological activities. researchgate.netresearchgate.netnih.gov The 3-amino derivative provides a convenient starting point for the design and synthesis of novel analogs with tailored chemical and biological profiles. acs.org Researchers have synthesized series of quinolinone derivatives to explore structure-activity relationships (SAR) for various therapeutic targets. nih.gov

For example, derivatives of this scaffold have been investigated for their potential as antidepressant agents. acs.orgresearchgate.netnih.gov By systematically modifying the substituents on the amino group and the aromatic ring, scientists can fine-tune the compound's properties to optimize its interaction with biological targets, such as receptors or enzymes. nih.govmdpi.com This rational design approach, starting from a versatile building block like 3-amino-3,4-dihydro-2(1H)-quinolinone, is a cornerstone of modern medicinal chemistry. researchgate.net

Table 2: Research Findings on Quinolinone Analogs

| Derivative Type | Synthetic Approach | Investigated Activity | Key Finding |

|---|---|---|---|

| 3-(Heteroaryl)quinolin-2(1H)-ones | Palladium-catalyzed C-H functionalization | Hsp90 Inhibition | Identification of compounds with cytotoxic effects against cancer cell lines. nih.gov |

| 1-Arylalkyl-3,4-dihydro-2(1H)-quinolinones | Alkylation of the lactam nitrogen | Antidepressant | Discovery of compounds with σ receptor agonist activity. acs.orgnih.gov |

| 6,8-Disubstituted-3,4-dihydro-2(1H)-quinolinones | Nitration, reduction, diazotization | Intermediates for functional molecules | Development of efficient synthetic routes to novel derivatives. researchgate.net |

Development of Novel Materials with Specific Physiochemical Properties (e.g., Organic Conductors)

The development of novel organic materials with specific electronic properties is a rapidly growing field. The extended π-systems and potential for self-assembly of quinoline-based structures make them attractive candidates for applications in organic electronics. While direct evidence for the use of "3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide" in organic conductors is not prevalent in the provided search results, the broader class of quinoline derivatives is explored for such purposes. acs.org

The ability to functionalize the 3-amino-3,4-dihydro-2(1H)-quinolinone core allows for the introduction of groups that can influence molecular packing and intermolecular interactions, which are crucial for charge transport in organic materials. The synthesis of conjugated polymers or oligomers incorporating the quinolinone moiety could lead to new materials with interesting optical and electronic properties, potentially applicable in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The inherent properties of the quinoline scaffold suggest its potential as a building block for functional organic materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via β-lactam intermediate rearrangement on solid-phase (yield: ~98% purity) , palladium-catalyzed cyclopropane ring expansion (functional group tolerance: esters, nitriles) , or NIS-mediated oxidative C(sp²)–H amidation (yield: 33–94%) . Reaction conditions such as solvent choice (DMF for nucleophilic substitutions ), temperature (60°C for displacement reactions ), and catalysts (KI in acetonitrile ) critically impact yield and byproduct formation.

Q. How is the compound characterized post-synthesis to confirm structure and purity?

- Methodological Answer: Structural validation employs analytical techniques including:

- SMILES/InChI for digital verification .

- HPLC for purity assessment (e.g., detecting 5% bis-byproduct in Aripiprazole intermediates ).

- DSC for crystallinity evaluation (melting point: 103.41°C for 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone) .

- ¹H/¹³C NMR and FT-IR (not explicitly cited but standard practice inferred from synthesis protocols).

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer: Store refrigerated in tightly sealed containers under dry, ventilated conditions. Post-opening, reseal carefully to prevent moisture ingress or oxidation . Handle with nitrile gloves and flame-retardant lab coats to avoid contamination .

Advanced Research Questions

Q. What strategies address low yields in nucleophilic substitution reactions during linker attachment to the quinolinone core?

- Methodological Answer: Optimize solvent polarity (aqueous acetonitrile enhances solubility ), use catalytic KI to accelerate displacement , and elevate temperature (60°C) . For industrial-scale synthesis, excess alkylating agents (e.g., 1-bromo-4-chlorobutane, 3 equiv.) and solid KOH in 2-propanol improve efficiency . Post-reaction purification with NaOH washes reduces unreacted starting material .

Q. How to resolve contradictions in MAO-B inhibition data between different 3,4-dihydroquinolinone derivatives?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies to assess substituent effects. For example:

- Core modifications : 3,4-dihydro-2(1H)-quinolinone with dithiocarbamate yields MAO-B IC₅₀ = 0.0029 μM .

- Substituent positioning : 5-methoxy groups enhance binding affinity to MAO-B catalytic sites .

- Validate via molecular docking to map interactions with MAO-B active sites .

Q. What are the design principles for multi-target ligands combining quinolinone and dithiocarbamate moieties?

- Methodological Answer: Hybrid design targets dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs):